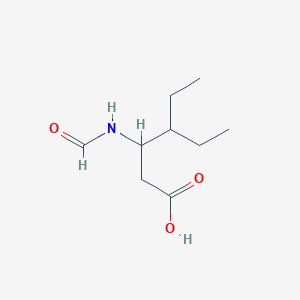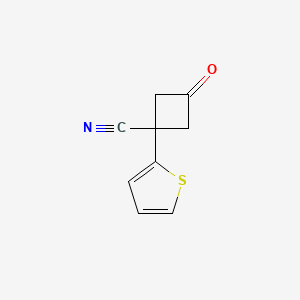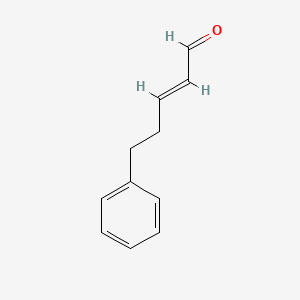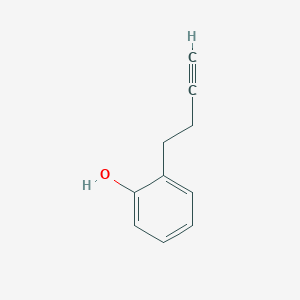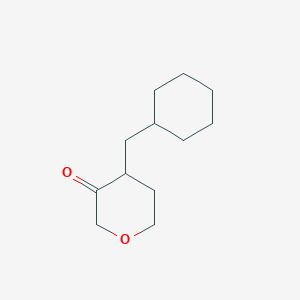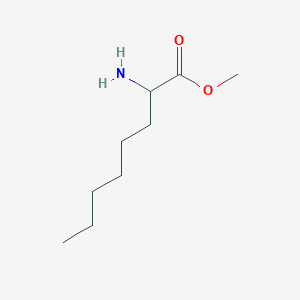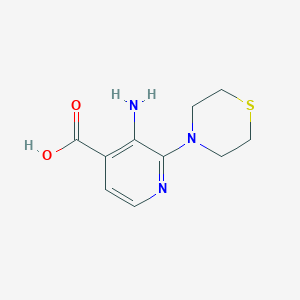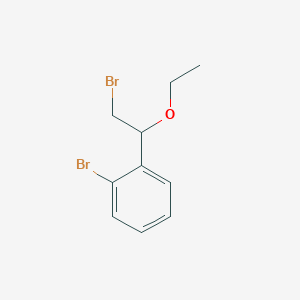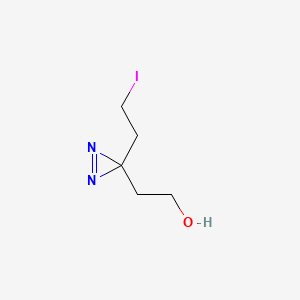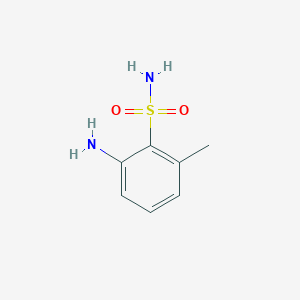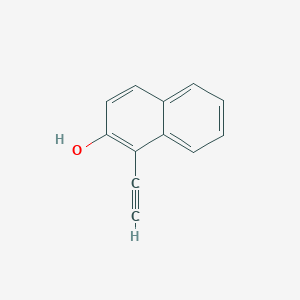
1-Ethynylnaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylnaphthalen-2-ol is an organic compound with the molecular formula C12H8O It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the first position and a hydroxyl group at the second position on the naphthalene ring
Vorbereitungsmethoden
1-Ethynylnaphthalen-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a base to form 1-ethynylnaphthalene, which is then hydroxylated to yield this compound . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor
Analyse Chemischer Reaktionen
1-Ethynylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynylnaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethynylnaphthalen-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can affect molecular pathways involved in enzyme activity, protein-protein interactions, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethynylnaphthalen-2-ol can be compared with other similar compounds, such as:
1-Ethynylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Ethynylnaphthalene: The position of the ethynyl group affects its chemical properties and reactivity.
Naphthalen-2-ol: Lacks the ethynyl group, resulting in different chemical behavior and applications. The presence of both the ethynyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C12H8O |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C12H8O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h1,3-8,13H |
InChI-Schlüssel |
IJJNSTIGFGDYTH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



